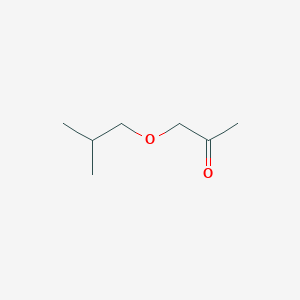![molecular formula C15H13IO5S B14625164 Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- CAS No. 58300-87-1](/img/structure/B14625164.png)
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-: is an organic compound that features a benzaldehyde core substituted with an iodophenyl sulfonyl group and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the electrophilic aromatic substitution reaction, where the benzaldehyde core undergoes sulfonylation and iodination reactions under controlled conditions. The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles, leading to the formation of cationic intermediates.
Molecular Targets: The sulfonyl and iodophenyl groups can interact with specific enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzaldehyde, 4-[(4-iodophenyl)sulfonyl]-3,5-dimethoxy-
- Benzaldehyde, 3-[(4-bromophenyl)sulfonyl]-4,5-dimethoxy-
- Benzaldehyde, 3-[(4-chlorophenyl)sulfonyl]-4,5-dimethoxy-
Uniqueness
Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy- is unique due to the presence of the iodophenyl sulfonyl group, which imparts distinct reactivity and potential biological activity compared to its brominated or chlorinated analogs. The combination of the sulfonyl and methoxy groups also contributes to its unique chemical properties and applications.
Properties
CAS No. |
58300-87-1 |
|---|---|
Molecular Formula |
C15H13IO5S |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
3-(4-iodophenyl)sulfonyl-4,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C15H13IO5S/c1-20-13-7-10(9-17)8-14(15(13)21-2)22(18,19)12-5-3-11(16)4-6-12/h3-9H,1-2H3 |
InChI Key |
CPKQWHMCSHDGKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)S(=O)(=O)C2=CC=C(C=C2)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
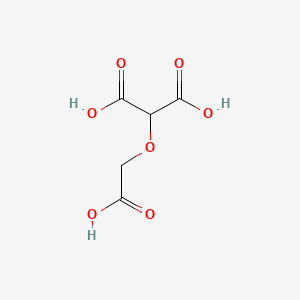

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
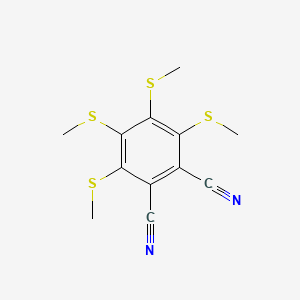
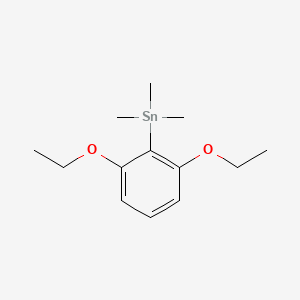
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
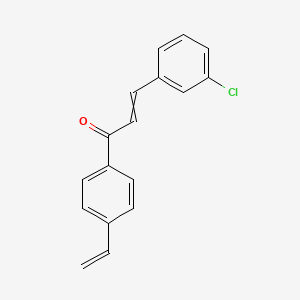
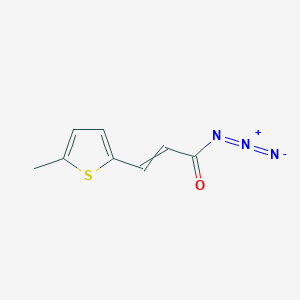
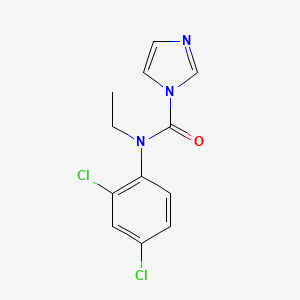
![N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline](/img/structure/B14625163.png)

